molecular formula C13H24N2O2 B1476939 4-(2-Methoxyethyl)-1-prolylpiperidine CAS No. 2097943-19-4

4-(2-Methoxyethyl)-1-prolylpiperidine

Número de catálogo: B1476939
Número CAS: 2097943-19-4
Peso molecular: 240.34 g/mol
Clave InChI: JGJGPAYBKCAQFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Methoxyethyl)-1-prolylpiperidine is a piperidine derivative modified with a proline moiety and a 2-methoxyethyl substituent. Piperidine-based compounds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes, receptors, and ion channels . The 2-methoxyethyl group may improve solubility and pharmacokinetic properties, as methoxy-containing substituents are known to influence lipophilicity and metabolic stability .

Propiedades

Número CAS

2097943-19-4

Fórmula molecular

C13H24N2O2

Peso molecular

240.34 g/mol

Nombre IUPAC

[4-(2-methoxyethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-17-10-6-11-4-8-15(9-5-11)13(16)12-3-2-7-14-12/h11-12,14H,2-10H2,1H3

Clave InChI

JGJGPAYBKCAQFK-UHFFFAOYSA-N

SMILES

COCCC1CCN(CC1)C(=O)C2CCCN2

SMILES canónico

COCCC1CCN(CC1)C(=O)C2CCCN2

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(2-Methoxyethyl)-1-prolylpiperidine and related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Potency (IC₅₀ or Effective Concentration)
4-(2-Methoxyethyl)-1-prolylpiperidine Piperidine + proline 2-Methoxyethyl at C4 Not reported (theoretical) Data not available
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid + phenoxy 2-Methoxyethylphenoxy Fungal HDAC (MoRpd3) 1 µM (appressorium inhibition)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidone + acetyl 4-Methoxyphenyl at C2/C6 Antimicrobial, anti-inflammatory Not quantified (crystallographic study)
Trichostatin A Hydroxamic acid macrocycle N/A Broad-spectrum HDAC inhibitor 1.5 µM (appressorium inhibition)

Key Findings

Substituent Effects on Bioactivity The 2-methoxyethyl group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid enhances fungal histone deacetylase (HDAC) inhibition, outperforming trichostatin A at lower concentrations (1 µM vs. 1.5 µM) . This suggests that methoxyethyl substituents improve target engagement, possibly through hydrophobic interactions or hydrogen bonding. In contrast, 4-(2-Methoxyethyl)-1-prolylpiperidine lacks a boronic acid moiety, which is critical for HDAC inhibition in . Its proline group may instead favor interactions with peptidases or transporters.

Piperidine Core Modifications The acetylated piperidone derivative in demonstrates antimicrobial activity due to its 4-methoxyphenyl substituents, which enhance membrane permeability .

Pharmacokinetic Considerations

  • Methoxyethyl and methoxyphenyl groups generally reduce metabolic oxidation, extending half-life. However, the proline residue in 4-(2-Methoxyethyl)-1-prolylpiperidine may introduce steric hindrance, limiting bioavailability compared to simpler boronic acid derivatives .

Métodos De Preparación

Preparation Methods Analysis of 4-(2-Methoxyethyl)-1-prolylpiperidine

Stepwise Preparation of 4-(2′-Methoxyethyl)phenol (Key Intermediate)

Bromination of 4-Hydroxyacetophenone
  • Reaction: 4-Hydroxyacetophenone is brominated to yield alpha-bromo-4-hydroxyacetophenone.
  • Reagents: Bromine (Br₂) or copper(II) bromide (CuBr₂).
  • Solvent: Chloroform and ethyl acetate mixture.
  • Conditions: Refluxing mixture, slow addition of bromine at ~21°C.
  • Outcome: Formation of alpha-bromo-4-hydroxyacetophenone with ~95% purity.

Example Experimental Data:

Reagent Amount Conditions Product Yield
4-Hydroxyacetophenone 136.2 g (1 mol) Dissolved in 1 L ethyl acetate + 200 mL chloroform Alpha-bromo-4-hydroxyacetophenone (122.9 g, 95% purity)
Bromine 159.8 g (1 mol) Added slowly at 21.4°C
Aluminum chloride (catalyst) 1.2 g Added after 1.25 h
  • The reaction mixture is filtered, solvents removed under reduced pressure, and the residue purified by reflux with carbon and Celite, yielding a solid precipitate filtered and dried.
Methoxide-Bromide Exchange to Form Alpha-Methoxy-4-hydroxyacetophenone
  • Reaction: The alpha-bromo group is substituted by a methoxy group via reaction with alkali metal methoxide or methanol with alkali/alkaline earth metal hydroxide.
  • Solvent: Methanol.
  • Conditions: Under nitrogen atmosphere to prevent oxidation.
  • Work-up: Acidification to pH ~6 to precipitate the product.

Typical Procedure:

Reagent Amount/Concentration Conditions Product Yield
Alpha-bromo-4-hydroxyacetophenone 2 g dissolved in 11 g methanol Stirred, sodium hydroxide added dropwise Alpha-methoxy-4-hydroxyacetophenone, ~85% yield
Sodium hydroxide Saturated solution in methanol Acidified with HCl to pH 6
  • The product is isolated by filtration and drying. NMR confirms purity.
Catalytic Hydrogenation to 4-(2′-Methoxyethyl)phenol

Catalyst Loading:

Catalyst Palladium % on Carbon Catalyst per g ketone (g) Preferred Range
Pd/C 1–10% 0.001–10 0.1–1.0 (most preferred)
  • The hydrogenation is conducted in an autoclave under nitrogen atmosphere, yielding the desired phenol in high yield.

Extension to 4-(2-Methoxyethyl)-1-prolylpiperidine

Though direct synthetic routes for 4-(2-Methoxyethyl)-1-prolylpiperidine are less documented, the following general approach is inferred from related synthetic strategies:

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Product Yield/Notes
1 Bromination 4-Hydroxyacetophenone Br₂ or CuBr₂ Reflux in chloroform/ethyl acetate, ~21°C Alpha-bromo-4-hydroxyacetophenone ~95% purity
2 Methoxide-Bromide Exchange Alpha-bromo-4-hydroxyacetophenone NaOMe or NaOH in methanol Room temp, N₂ atmosphere, acidify to pH 6 Alpha-methoxy-4-hydroxyacetophenone ~85% yield
3 Catalytic Hydrogenation Alpha-methoxy-4-hydroxyacetophenone Pd/C (1–10% Pd on C), H₂ gas 20–85°C, 30–400 PSIG, 0.5–3 h 4-(2′-Methoxyethyl)phenol High yield, major product
4 Piperidine and Prolyl Introduction 4-(2′-Methoxyethyl)phenol or derivative Prolyl piperidine reagents Conditions vary (nucleophilic substitution, reductive amination) 4-(2-Methoxyethyl)-1-prolylpiperidine Literature sparse, inferred step

Research Findings and Notes

  • The method described in patent EP0449602A1 provides a streamlined and technically feasible route to 4-(2′-methoxyethyl)phenol, improving on earlier complex multi-step syntheses.
  • The bromination step is critical for selective substitution at the alpha position of 4-hydroxyacetophenone.
  • Methoxide-bromide exchange is a key transformation, surprisingly efficient under mild conditions.
  • Catalytic hydrogenation with Pd/C under moderate pressure and temperature yields the phenol intermediate directly and efficiently.
  • The preparation of the final compound 4-(2-Methoxyethyl)-1-prolylpiperidine likely involves further derivatization of the phenol intermediate with prolyl and piperidine moieties, though detailed protocols require consultation of specialized synthetic organic chemistry literature or proprietary pharmaceutical processes.
  • The described methods avoid complex reagents such as Grignard reagents or multi-step vinyl ether formation, enhancing scalability and industrial applicability.

Q & A

Q. How do comparative studies with structural analogs enhance understanding of its bioactivity?

  • Methodological Answer :
  • SAR Table :
CompoundModificationActivity (IC50_{50}, nM)
4-(2-Methoxyethyl)-1-prolylpiperidineNone (Parent)120
4-(2-Ethoxyethyl)-1-prolylpiperidineEthoxy substitution85
1-Prolylpiperidine (no methoxyethyl)Methoxyethyl deletion>1000
  • Method : Synthesize analogs via parallel synthesis (e.g., Tecan robotic liquid handler) and test in high-throughput screens .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.